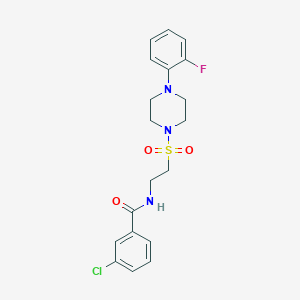
4-oxo-4-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-oxo-4-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)butanamide” is a complex organic molecule. It contains a phenyl group (a benzene ring), a piperidine ring (a six-membered ring with one nitrogen atom), and a tetrahydrocinnoline group (a bicyclic structure with a benzene ring fused to a pyridine ring). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (phenyl, piperidine, and tetrahydrocinnoline) suggests a rigid and possibly planar structure. The compound also contains polar functional groups (amide and ketone), which could engage in hydrogen bonding and other polar interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide and ketone groups might be susceptible to nucleophilic attack, while the aromatic rings might undergo electrophilic aromatic substitution reactions. The compound could also participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar functional groups and aromatic rings suggests that it might have moderate to high solubility in polar solvents. The compound might also exhibit strong UV/Vis absorption due to the conjugated system of the aromatic rings .Scientific Research Applications
Synthesis and Molecular Docking
The compound and its derivatives have been synthesized through various chemical reactions, including the coupling of substituted anilines with chlorobutanoyl chloride, followed by reaction with piperazine derivatives to achieve targeted butanamides. These processes are crucial for creating compounds with potential biological activity. Molecular docking studies have further supported the biological relevance of these compounds by demonstrating their potential interaction with biological targets, such as tyrosinase, melanin, and various enzymes and receptors, indicating their application in drug development and understanding of molecular mechanisms of action (Raza et al., 2019).
Antimicrobial and Antioxidant Activity
Some derivatives have shown significant antimicrobial and antioxidant activities. For instance, vanillin-derived piperidin-4-one oxime esters have been synthesized and demonstrated preponderant effects on biological activity, including potent antibacterial and antifungal activities against common pathogens. This suggests the compound's potential utility in developing new antimicrobial agents with enhanced efficacy and specificity (Harini et al., 2012).
Anti-bacterial Studies
Further, N-substituted derivatives have been investigated for their anti-bacterial properties, showing moderate to high activity against Gram-negative and Gram-positive bacteria. This highlights the compound's relevance in addressing bacterial resistance and the need for new antibiotics (Khalid et al., 2016).
Antimycobacterial Activity
The compound's derivatives have also been explored for their antimycobacterial activities, presenting a promising avenue for the treatment of tuberculosis and related diseases. This research area is particularly critical given the global challenge of managing tuberculosis and the emergence of drug-resistant strains (Kumar et al., 2008).
Future Directions
properties
IUPAC Name |
4-oxo-4-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-21(17-6-2-1-3-7-17)10-11-23(29)24-19-12-14-27(15-13-19)22-16-18-8-4-5-9-20(18)25-26-22/h1-3,6-7,16,19H,4-5,8-15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMHNJLAURSJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2703997.png)
![N-((2-ethoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2703998.png)
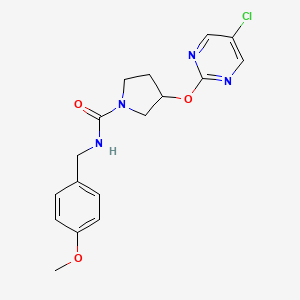
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine](/img/structure/B2704004.png)
![(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B2704005.png)

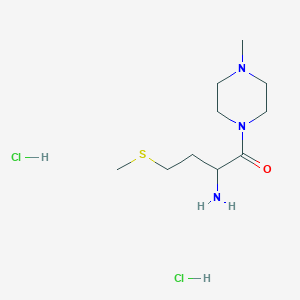
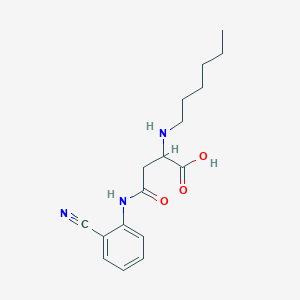
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2704009.png)
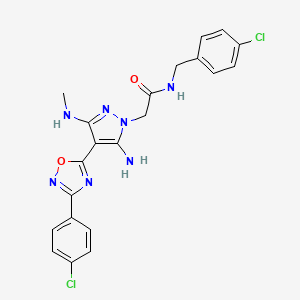
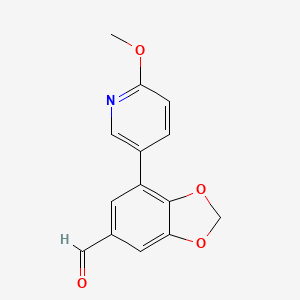
![2-((3,4-Difluorophenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2704013.png)

